molecular formula C16H14ClNO2 B4911328 (2E)-1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]prop-2-en-1-one

(2E)-1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B4911328
M. Wt: 287.74 g/mol
InChI Key: WXPLMEVSHATFAT-ZHACJKMWSA-N
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Description

(2E)-1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]prop-2-en-1-one: is an organic compound characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]prop-2-en-1-one typically involves the condensation of 4-chlorobenzaldehyde with 2-methoxyaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against different pathogens and cancer cell lines.

Medicine: The compound is investigated for its potential therapeutic applications. It is a candidate for drug development due to its ability to interact with specific biological targets, making it a potential lead compound for new medications.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. It is also employed in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • (2E)-1-(4-bromophenyl)-3-[(2-methoxyphenyl)amino]prop-2-en-1-one
  • (2E)-1-(4-fluorophenyl)-3-[(2-methoxyphenyl)amino]prop-2-en-1-one
  • (2E)-1-(4-methylphenyl)-3-[(2-methoxyphenyl)amino]prop-2-en-1-one

Comparison: Compared to its analogs, (2E)-1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]prop-2-en-1-one exhibits unique properties due to the presence of the chlorine atom. The chlorine atom can influence the compound’s reactivity, stability, and biological activity. For instance, the electron-withdrawing nature of chlorine can enhance the compound’s ability to participate in electrophilic substitution reactions. Additionally, the compound’s biological activity may differ from its analogs due to variations in molecular interactions with biological targets.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-16-5-3-2-4-14(16)18-11-10-15(19)12-6-8-13(17)9-7-12/h2-11,18H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPLMEVSHATFAT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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